(R)-6-Amino-1,4-thiazepan-5-one hydrochloride chemical properties
(R)-6-Amino-1,4-thiazepan-5-one hydrochloride chemical properties
An In-Depth Technical Guide to (R)-6-Amino-1,4-thiazepan-5-one Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery
This guide offers a comprehensive technical overview of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, spectroscopic signature, a representative synthetic pathway, and its potential applications as a privileged scaffold in modern therapeutic design.
Introduction: The Significance of the Thiazepane Core
Heterocyclic ring systems are the cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structures. Among them, seven-membered rings containing multiple heteroatoms, such as the 1,4-thiazepane scaffold, offer a unique combination of conformational flexibility and three-dimensional complexity. This allows for precise spatial orientation of substituents to engage with biological targets effectively.[1]
(R)-6-Amino-1,4-thiazepan-5-one is a chiral derivative of this scaffold. The presence of a stereocenter, a primary amine, and a lactam functionality within a constrained cyclic system makes it a highly valuable and versatile intermediate for constructing complex molecules and chemical libraries for high-throughput screening. Its hydrochloride salt form is often preferred for its improved stability and solubility in aqueous media.
Physicochemical and Structural Properties
The fundamental properties of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride provide a quantitative snapshot of the molecule. While extensive experimental data for this specific compound is not widely published, the following table consolidates known information for the parent structure and closely related analogs, alongside computed values.
| Property | Value | Source / Comment |
| IUPAC Name | (6R)-6-amino-1,4-thiazepan-5-one hydrochloride | --- |
| CAS Number | 92814-42-1 (for free base) | BLDpharm[2] |
| Molecular Formula | C₅H₁₁ClN₂OS | Derived |
| Molecular Weight | 182.67 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar amine hydrochlorides[3] |
| Chirality | (R)-enantiomer | Specified |
| Topological Polar Surface Area (TPSA) | 77.24 Ų | Calculated (for free base)[4][5] |
| LogP | -1.5 to -2.0 | Calculated (for free base)[6] |
Spectroscopic Characterization Profile
For any novel compound or building block, unambiguous structural confirmation is paramount. The following sections describe the expected spectroscopic data for (R)-6-Amino-1,4-thiazepan-5-one, based on the analysis of its functional groups and established spectroscopic principles.[7][8][9]
¹H NMR Spectroscopy (in D₂O, 400 MHz)
-
δ 4.0-4.2 ppm (dd, 1H): Proton at the chiral center (C6), coupled to the two adjacent protons on C7.
-
δ 3.2-3.8 ppm (m, 4H): Methylene protons adjacent to the nitrogen and sulfur atoms (C2, C3, C7). Significant overlap is expected.
-
δ 2.8-3.1 ppm (m, 2H): Methylene protons adjacent to the sulfur and carbonyl group.
Note: The amine (NH₂) and amide (NH) protons would typically appear as broad singlets but will exchange with the D₂O solvent and thus become invisible.
¹³C NMR Spectroscopy (in D₂O, 100 MHz)
-
δ ~175 ppm: Carbonyl carbon (C=O) of the lactam.
-
δ ~55 ppm: Chiral carbon (C6) bearing the amino group.
-
δ ~40-50 ppm: Carbons adjacent to nitrogen (C3, C7).
-
δ ~30-40 ppm: Carbons adjacent to sulfur (C2).
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet)
-
3400-3200 cm⁻¹ (broad): N-H stretching vibrations from the primary amine (NH₂) and the secondary amine within the ring (as part of the hydrochloride salt, R₃N⁺-H).
-
~3000-2850 cm⁻¹: C-H stretching of the methylene groups.
-
~1680-1650 cm⁻¹ (strong): C=O stretching of the amide (lactam), a key characteristic peak.[10]
-
~1620-1550 cm⁻¹: N-H bending vibrations.
-
~1400-1200 cm⁻¹: C-N stretching vibrations.
Mass Spectrometry (MS-ESI+)
-
Expected [M+H]⁺: m/z 147.06
-
Analysis: The mass spectrum should show a prominent peak for the protonated molecule of the free base. Fragmentation may occur via loss of the amino group or cleavage of the thiazepane ring.
Synthesis and Chemical Reactivity
The synthesis of chiral heterocyclic scaffolds requires careful strategic planning to control stereochemistry.
Representative Synthetic Protocol
A robust synthesis of (R)-6-Amino-1,4-thiazepan-5-one can be envisioned starting from the readily available chiral pool starting material, (R)-cysteine. The following multi-step protocol is a representative pathway grounded in established synthetic transformations.
Objective: To prepare (R)-6-Amino-1,4-thiazepan-5-one hydrochloride from (R)-cysteine methyl ester hydrochloride.
Materials:
-
(R)-cysteine methyl ester hydrochloride
-
2-((tert-butoxycarbonyl)amino)acetaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl) in diethyl ether
Methodology:
-
Step 1: Reductive Amination.
-
To a solution of (R)-cysteine methyl ester hydrochloride (1.0 equiv) and 2-((tert-butoxycarbonyl)amino)acetaldehyde (1.1 equiv) in methanol, add triethylamine (1.2 equiv) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Causality: Reductive amination is a mild and efficient method for forming C-N bonds. NaBH₃CN is chosen as the reducing agent because it selectively reduces the iminium ion intermediate without reducing the aldehyde starting material.
-
-
Step 2: Intramolecular Cyclization (Lactamization).
-
Quench the reaction from Step 1 with water and extract the product with an organic solvent like ethyl acetate.
-
After drying and concentrating, dissolve the crude intermediate in a high-boiling point solvent such as toluene.
-
Heat the solution to reflux for 12-24 hours with a Dean-Stark apparatus to drive the intramolecular cyclization by removing the methanol byproduct.
-
Causality: The formation of the seven-membered lactam ring is an entropically less-favored process. Driving the reaction with heat and removing the byproduct (methanol) shifts the equilibrium towards the desired cyclic product, as per Le Chatelier's principle.
-
-
Step 3: Deprotection and Salt Formation.
-
Purify the Boc-protected cyclic product from Step 2 using column chromatography.
-
Dissolve the purified intermediate in dichloromethane and add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C. Stir at room temperature for 2-4 hours until TLC indicates complete removal of the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of methanol and add a solution of HCl in diethyl ether until precipitation is complete.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (R)-6-Amino-1,4-thiazepan-5-one hydrochloride.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group. The final step converts the free amine into its more stable and handleable hydrochloride salt.
-
Chemical Reactivity and Derivatization
The molecule possesses several reactive sites, making it a versatile hub for chemical modification.
Caption: Key reactive sites for derivatization.
-
Primary Amine (C6-NH₂): This is the most nucleophilic site, readily undergoing acylation to form amides, alkylation, and reductive amination to introduce diverse side chains.
-
Ring Nitrogen (N4-H): As a secondary amine, this nitrogen can also be functionalized, typically via alkylation or arylation, though it is less reactive than the primary amine.
-
Thioether (S1): The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone. This modification can significantly alter the molecule's polarity, solubility, and hydrogen bonding capacity, which is a common strategy in drug design to modulate pharmacokinetic properties.
-
Lactam Carbonyl (C5=O): The amide bond is relatively stable but can be reduced (e.g., with strong reducing agents like LiAlH₄) to the corresponding diamine or hydrolyzed under harsh acidic or basic conditions to open the ring.
Role in Drug Discovery and Development
The 1,4-diazepine core, a close relative of the thiazepane, is recognized as a "privileged structure" in medicinal chemistry.[11][12] This means it is a molecular scaffold capable of binding to a variety of biological targets by presenting substituents in specific three-dimensional arrangements. Derivatives of diazepines and related seven-membered heterocycles have demonstrated a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal properties.[11]
(R)-6-Amino-1,4-thiazepan-5-one hydrochloride serves as a critical starting point for exploring this chemical space. Its inherent chirality is particularly important, as biological systems are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect while the other may be inactive or cause side effects.[13] By starting with a stereochemically pure building block, chemists can synthesize enantiomerically pure final compounds, streamlining the drug development process and leading to safer, more effective medicines.
Caption: Workflow from building block to drug candidate.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed.
-
Hazard Identification: Based on analogous structures, this compound should be considered an irritant to the eyes, skin, and respiratory system.[14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[15]
-
Handling: Avoid creating dust. Use non-sparking tools for transfers. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
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MDPI. (2025). Synthesis of 6-Amino-4-phenylpyrrolo[2,3-c][8]thiadiazine-5-carbonitrile. Retrieved from
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- ResearchGate. (2014). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.
- ResearchGate. (2014). Synthesis and Identification of new 4-Amino phenazone derivatives containing azo group.
- ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- PubMed. (1979). Clobazam: chemical aspects of the 1,4 and 1,5-benzodiazepines.
- PubMed. (2008). A novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives.
- MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy).
- PMC - NIH. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
- Benchchem. (n.d.). Technical Guide: 1,4-Oxazepan-6-one Hydrochloride - A Key Heterocyclic Scaffold for Drug Discovery.
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